beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride

Beschreibung

Molecular Architecture and Stereochemical Configuration

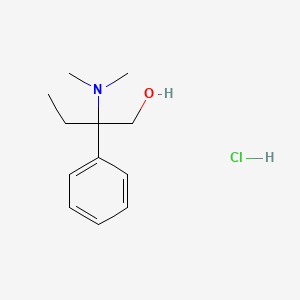

Beta-(dimethylamino)-beta-ethylphenethyl alcohol hydrochloride (CAS 60577-23-3) is a tertiary amine-alcohol derivative with the molecular formula C₁₂H₂₀ClNO and a molecular weight of 229.74 g/mol . Its structure features a phenyl ring attached to a β-carbon, which is further substituted with a dimethylamino group, an ethyl chain, and a primary alcohol moiety (Figure 1). The compound exists as a hydrochloride salt, with the protonated dimethylamino group contributing to its ionic character.

The β-carbon serves as a chiral center, resulting in two enantiomers: (R)- and (S)-2-(dimethylamino)-2-phenylbutan-1-ol hydrochloride. Commercial samples typically exist as racemic mixtures unless specified otherwise. Stereochemical analysis via circular dichroism (CD) or chiral HPLC would be required to resolve enantiomers, though such data is not explicitly reported in available literature.

Table 1: Key structural descriptors

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₀ClNO | |

| SMILES | CCC(CO)(C₁=CC=CC=C₁)N(C)C.Cl | |

| Chiral centers | 1 (β-carbon) |

Eigenschaften

IUPAC Name |

2-(dimethylamino)-2-phenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11;/h5-9,14H,4,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWCMNVPMWVJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976023 | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60577-23-3 | |

| Record name | Benzeneethanol, β-(dimethylamino)-β-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60577-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060577233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-2-phenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-(dimethylamino)-β-ethylphenethyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method 1: Grignard Reaction

Description : This method involves the formation of a Grignard reagent from chlorobenzene and magnesium, followed by reaction with ethylene oxide to yield beta-phenylethanol, which can then be converted into the target compound.

-

- Chlorobenzene is reacted with magnesium in anhydrous ether to form the Grignard reagent.

- The Grignard reagent is treated with ethylene oxide.

- The reaction mixture is quenched with water, and the organic layer is extracted and purified.

Yield : Approximately 86.6% with a purity of 99.9% as determined by mass spectrometry.

Method 2: Catalytic Hydrogenation of Styrene Oxide

Description : This method utilizes styrene oxide as a precursor, which undergoes catalytic hydrogenation to produce beta-phenylethanol, followed by subsequent reactions to form the hydrochloride salt.

-

- Styrene oxide is hydrogenated in the presence of palladium or nickel catalysts under elevated pressure.

- The resulting alcohol is treated with dimethylamine hydrochloride to form the desired compound.

Yield : Yields can vary based on reaction conditions but have been reported up to 90%.

Method 3: Direct Reaction of Dimethylamine with Phenylbutanone

Description : This method involves direct reaction between dimethylamine and phenylbutanone under controlled conditions.

-

- Dimethylamine is added to phenylbutanone in a solvent such as ethanol.

- The mixture is stirred at room temperature for several hours.

- The product is extracted using ethyl acetate and purified.

Yield : Reported yields are approximately 91% with high purity levels.

| Method | Key Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Grignard Reaction | Chlorobenzene, Ethylene Oxide | 86.6 | 99.9 | High purity; complex procedure |

| Catalytic Hydrogenation | Styrene Oxide | Up to 90 | Varies | Requires careful pressure control |

| Direct Reaction | Dimethylamine, Phenylbutanone | ~91 | High | Simple procedure; effective for small scale |

Recent studies have focused on optimizing these synthesis routes to improve yield and reduce by-products:

The Grignard method has been noted for its efficiency in producing high-purity products with minimal side reactions.

Catalytic hydrogenation methods have been refined to operate under milder conditions, enhancing safety and reducing costs associated with high-pressure setups.

The preparation of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride can be achieved through various methods, each offering unique advantages and challenges. The choice of method often depends on the desired scale of production, cost considerations, and purity requirements. Ongoing research continues to refine these processes, aiming for greater efficiency and sustainability in chemical manufacturing.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Synthesis of Sympathomimetic Amines :

- Local Anesthetics :

- Potential Neuroprotective Effects :

Case Study 1: Synthesis of Local Anesthetics

A study explored the synthesis of a new class of local anesthetics derived from this compound. The results indicated enhanced efficacy and reduced side effects compared to traditional anesthetics. The synthesized compounds showed promising results in preclinical trials, demonstrating significant pain relief without the typical systemic toxicity associated with older agents.

Case Study 2: Sympathomimetic Drug Development

In another investigation, researchers synthesized various sympathomimetic amines using beta-(dimethylamino)-beta-ethylphenethyl alcohol as a starting material. The resulting compounds were tested for their cardiovascular effects, revealing that some derivatives exhibited potent vasodilatory effects, making them suitable candidates for treating cardiovascular disorders.

Comparative Data Table

| Application Area | Compound Derived From | Key Findings |

|---|---|---|

| Local Anesthetics | Beta-(Dimethylamino)-beta-ethylphenethyl alcohol | Enhanced efficacy with reduced side effects |

| Sympathomimetic Drugs | Various derivatives | Potent vasodilatory effects observed |

| Neuroprotective Agents | Structural analogs | Potential therapeutic benefits for neurodegeneration |

Wirkmechanismus

The mechanism of action of beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate signaling pathways, particularly those involving neurotransmitters, due to its structural similarity to certain biologically active amines.

Vergleich Mit ähnlichen Verbindungen

4-Amino-3,5-dibromo-alpha-[(dimethylamino)methyl]benzyl Alcohol Hydrochloride

- Molecular Formula : C₁₀H₁₅Br₂ClN₂O (inferred from ).

- Key Features: Contains a benzyl alcohol core with bromine substituents and a dimethylamino-methyl group.

- However, this may also raise toxicity risks .

- Synthesis : Likely involves bromination and amination steps, differing from the alkylation pathways used for the target compound.

Metabutoxycaine Hydrochloride

- Molecular Formula : C₁₇H₂₈N₂O₂·HCl ().

- Key Features: A benzoate ester with a diethylaminoethyl group.

- Pharmacological Activity : Functions as a local anesthetic via sodium channel blockade. The ester linkage in metabutoxycaine may confer faster hydrolysis (and shorter duration of action) compared to the ether/alcohol structure of the target compound .

- Stability: Less stable in aqueous environments due to ester hydrolysis, unlike the more hydrolytically stable alcohol group in beta-(dimethylamino)-beta-ethylphenethyl alcohol hydrochloride.

2-(N,N-Dimethylamino)ethanethiol Hydrochloride

- Molecular Formula : C₄H₁₂ClNS ().

- Key Features: A thiol-containing analog with a dimethylaminoethyl backbone.

- Reactivity : The thiol group (-SH) increases nucleophilicity, making it prone to oxidation or disulfide formation. This contrasts with the hydroxyl group in the target compound, which is less reactive .

- Toxicity : Thiol derivatives often exhibit higher cytotoxicity due to reactive oxygen species generation, limiting therapeutic utility compared to alcohol-based analogs.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂ (inferred from ).

- Key Features: A methyl ester with a branched-chain dimethylamino group.

- Synthetic Route : Prepared via acid-catalyzed deprotection and esterification, differing from the reductive amination or alkylation methods used for phenethyl alcohol derivatives .

- Bioactivity : The ester group may enhance membrane permeability but requires enzymatic cleavage for activation, unlike the direct receptor interaction hypothesized for the target compound.

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Key Structural Features | Pharmacological Activity | Stability Concerns |

|---|---|---|---|---|

| Beta-(Dimethylamino)-beta-ethylphenethyl alcohol HCl | C₁₂H₁₈ClNO (hypothesized) | Phenethyl alcohol, dimethylamino, ethyl substituent | Neuroactive precursor, local anesthetic candidate | Moderate; alcohol group resists hydrolysis |

| 4-Amino-3,5-dibromo-alpha-[(dimethylamino)methyl]benzyl alcohol HCl | C₁₀H₁₅Br₂ClN₂O | Brominated benzyl alcohol, dimethylamino | Potential CNS activity | Halogenation may increase toxicity |

| Metabutoxycaine HCl | C₁₇H₂₈ClN₂O₂ | Diethylaminoethyl ester | Local anesthetic | Low (ester hydrolysis) |

| 2-(N,N-Dimethylamino)ethanethiol HCl | C₄H₁₂ClNS | Thiol, dimethylaminoethyl | Reactivity studies | High (thiol oxidation) |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | Branched ester, methylamino | Prodrug potential | Moderate (ester cleavage required) |

Critical Analysis of Research Findings

- Structural-Activity Relationships (SAR) : The presence of a phenethyl alcohol backbone in the target compound suggests better CNS penetration than ester-based analogs like metabutoxycaine. However, halogenated derivatives (e.g., brominated benzyl alcohol) may offer enhanced potency at the expense of safety .

- Synthetic Complexity : The target compound’s synthesis likely requires fewer steps than brominated or thiol-containing analogs, which involve hazardous halogenation or sulfur-handling protocols .

- Clinical Potential: this compound’s stability and moderate lipophilicity position it as a viable candidate for further neuropharmacological testing, whereas thiol or ester derivatives face significant developmental hurdles .

Biologische Aktivität

Chemical Identity:

- Common Name: beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride

- CAS Number: 60577-23-3

- Molecular Formula: C12H20ClNO

- Molecular Weight: 229.7463 g/mol

This compound, also known as Trimebutine Impurity 1 HCl, is a derivative of phenethylamine and is primarily studied for its biological activity, particularly in pharmacological contexts.

Pharmacological Properties

This compound exhibits a range of biological activities that make it relevant in medicinal chemistry. Its primary uses are linked to its action on the central nervous system and gastrointestinal tract:

- Antispasmodic Effects: The compound is known for its ability to relieve spasms in the gastrointestinal tract. This property is particularly beneficial in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.

- Analgesic Activity: Research suggests that this compound may possess analgesic properties, potentially offering pain relief through mechanisms similar to those of other analgesics.

- Neurotransmitter Modulation: The dimethylamino group is significant for its interaction with neurotransmitter systems, suggesting potential roles in modulating mood and anxiety.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps elucidate its biological effects:

- Substituent Influence: Studies indicate that modifications to the amine substituents can significantly alter the compound's potency and selectivity for various biological targets. For example, the presence of a dimethylamino group enhances activity compared to other amines.

Case Studies and Research Findings

- In Vitro Studies:

-

Animal Models:

- Preclinical studies involving rodent models have demonstrated that compounds similar to this compound can influence behavior related to anxiety and pain perception. These studies often utilize spontaneous hypertensive rats to model ADHD-like behaviors and assess the impact of such compounds on addiction-like tendencies .

- Clinical Relevance:

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying beta-(Dimethylamino)-beta-ethylphenethyl alcohol hydrochloride in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. For example, spectrophotometric approaches adapted from diphenhydramine hydrochloride analysis (e.g., derivatization with specific reagents under optimized pH and temperature) can be modified for this compound . Validation should include calibration curves (linear range: 0.1–50 µg/mL), detection limits (e.g., 0.05 µg/mL), and recovery studies in plasma/serum. Impurity profiling using reference standards (e.g., structurally similar benzyl alcohol derivatives) ensures specificity .

Q. What synthetic routes are documented for this compound, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves amine alkylation of phenethyl alcohol derivatives. Key steps include:

- Reacting 3-(dimethylamino)propanol with ethyl bromide under basic conditions (pH 9–10, 60–80°C) to introduce the ethyl group.

- Purification via recrystallization in ethanol/HCl to isolate the hydrochloride salt .

- Critical parameters: stoichiometric control of alkylating agents, inert atmosphere to prevent oxidation, and monitoring reaction progress via thin-layer chromatography (TLC).

Advanced Research Questions

Q. How should researchers design experiments to assess the neuropharmacological effects of this compound in vivo?

- Methodological Answer :

- Dose-Response Studies : Administer doses ranging from 4–16 mg/kg (intraperitoneal or oral) in rodent models, referencing protocols from CNS stimulation studies of similar tertiary amine derivatives .

- Behavioral Assays : Use open-field tests for locomotor activity and elevated plus maze for anxiety-like behavior. Include control groups treated with saline and reference CNS stimulants (e.g., amphetamine).

- Safety Monitoring : Track pre-convulsive signs (e.g., tremors, hyperreactivity) and employ electroencephalography (EEG) to detect subclinical seizures .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare metabolic stability in liver microsomes (in vitro) with plasma half-life in animal models (in vivo). Use LC-MS to identify active metabolites that may contribute to toxicity discrepancies .

- Interspecies Differences : Test human-derived cell lines (e.g., HepG2) alongside rodent models to evaluate metabolic enzyme variations.

- Mechanistic Studies : Apply transcriptomic analysis (RNA-seq) to identify pathways (e.g., oxidative stress, neuroinflammation) differentially activated in vitro vs. in vivo .

Q. How can computational tools predict the metabolic pathways of this compound, and what experimental validations are necessary?

- Methodological Answer :

- Database Mining : Use PISTACHIO and REAXYS to predict phase I/II metabolism (e.g., N-demethylation, glucuronidation). Prioritize pathways with high synthetic plausibility scores (>0.8) .

- In Vitro Validation : Incubate the compound with human liver microsomes (HLM) and recombinant cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). Quantify metabolites via LC-MS and compare with predictions.

- In Vivo Corroboration : Collect urine/blood samples from dosed animals and perform untargeted metabolomics to confirm computationally predicted metabolites .

Data Analysis and Contradiction Management

Q. What statistical approaches ensure robustness in dose-response studies for this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude biologically irrelevant data points.

- Replication : Use ≥3 independent experiments with n=6–8 animals/group to ensure reproducibility. Power analysis (α=0.05, β=0.2) should guide sample size .

Q. How can researchers address variability in analytical results across laboratories?

- Methodological Answer :

- Interlaboratory Validation : Share standardized protocols (e.g., ISO/IEC 17025) for sample preparation and instrument calibration.

- Reference Materials : Use certified impurities (e.g., 4-Amino-3,5-dibromo derivatives) as internal standards to normalize inter-lab variability .

- Blinded Analysis : Implement double-blind testing for critical datasets to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.